molecular formula C18H20ClNO3S B10874154 Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No.: B10874154
M. Wt: 365.9 g/mol
InChI Key: YOEXQXCMPVFAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE is an organic compound with the molecular formula C18H20ClNO3S This compound is characterized by the presence of a thiophene ring, an isobutyl group, and a chlorobenzoyl amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides in the presence of a base.

    Formation of the Chlorobenzoyl Amide: The chlorobenzoyl amide moiety is formed by reacting 4-chlorobenzoyl chloride with an appropriate amine under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-[(4-METHYLBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE

Uniqueness

ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE is unique due to the presence of the 4-chlorobenzoyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20ClNO3S

Molecular Weight

365.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C18H20ClNO3S/c1-4-23-18(22)15-13(9-11(2)3)10-24-17(15)20-16(21)12-5-7-14(19)8-6-12/h5-8,10-11H,4,9H2,1-3H3,(H,20,21)

InChI Key

YOEXQXCMPVFAHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.